N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic compound notable for its versatility in various scientific fields. The compound features a unique structure that includes both triazine and pyrrole moieties, which contribute to its diverse reactivity and wide-ranging applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide typically begins with the preparation of the triazine ring, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the formation of the acetamide linkage with the pyrrole ring. Standard reagents for these reactions include triethylamine as a base and dimethylformamide as a solvent, under moderate temperature and inert atmosphere conditions.
Industrial Production Methods: Industrial production scales up these reactions using continuous flow systems to maintain reaction conditions and enhance yield and purity. The use of automated synthesisers helps in efficiently combining reagents, catalysts, and solvents in precise amounts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide can undergo redox reactions with suitable oxidizing or reducing agents.
Substitution: The triazine ring is prone to nucleophilic substitution reactions, often facilitated by the electron-donating dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminium hydride or sodium borohydride under anhydrous conditions.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is used extensively in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorescent markers and probes.
Medicine: Investigated for its potential as a pharmacologically active agent.
Industry: Applied in the manufacture of high-performance polymers and dyes.
Mechanism of Action
The compound's biological activity is thought to involve interaction with nucleic acids and proteins, facilitated by its triazine and pyrrole moieties. These interactions may disrupt normal cellular processes or modify the behavior of specific biomolecules, making it useful in drug design and molecular biology.
Comparison with Similar Compounds
4,6-dichloro-1,3,5-triazine
N-(2-aminoethyl)-4,6-dimethoxy-1,3,5-triazine
The presence of the pyrrole ring differentiates it by providing additional sites for chemical modification and enhancing its utility in various scientific fields.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-21(2)15-18-13(19-16(20-15)23-9-5-6-10-23)11-17-14(24)12-22-7-3-4-8-22/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMICEFNUBFUYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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